

Crystal Structure of a Substituted 4-Hydroxyquinoline Derivative: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate*

Cat. No.: *B1331544*

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Note to the Reader: Extensive searches for the crystal structure of "**Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**" did not yield publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, for which crystallographic information is accessible. This report serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the structural characteristics of this class of compounds.

Introduction

Quinolone and quinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

Understanding the crystal structure of these compounds provides invaluable insights into their physicochemical properties, stability, and potential for drug design. This whitepaper details the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a representative member of this important class of heterocyclic compounds.

Crystallographic Data

The crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. A

summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

| Parameter | Value |
|------------------|---|
| Chemical Formula | C ₁₂ H ₁₃ NO ₃ |
| Formula Weight | 219.23 g/mol |
| Crystal System | Monoclinic |
| a | 11.4824 (4) Å |
| b | 6.9072 (2) Å |
| c | 14.4978 (5) Å |
| α | 90° |
| β | 113.1283 (15)° |
| γ | 90° |
| Volume | 1057.42 (6) Å ³ |
| Z | 4 |
| Radiation | Mo Kα |
| Wavelength | 0.71073 Å |
| Temperature | 293 K |

Molecular and Crystal Packing

The quinoline ring system in 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one is nearly planar. In the crystal, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming chains that propagate along the b-axis. These chains are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis of 4-hydroxyquinoline derivatives involves the cyclization of aniline precursors. For the specific synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a suitable synthetic route would be followed, and the final product would be purified by recrystallization.

General Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate). The solution is left undisturbed in a loosely covered container at room temperature, allowing for the gradual formation of well-defined crystals over several days.

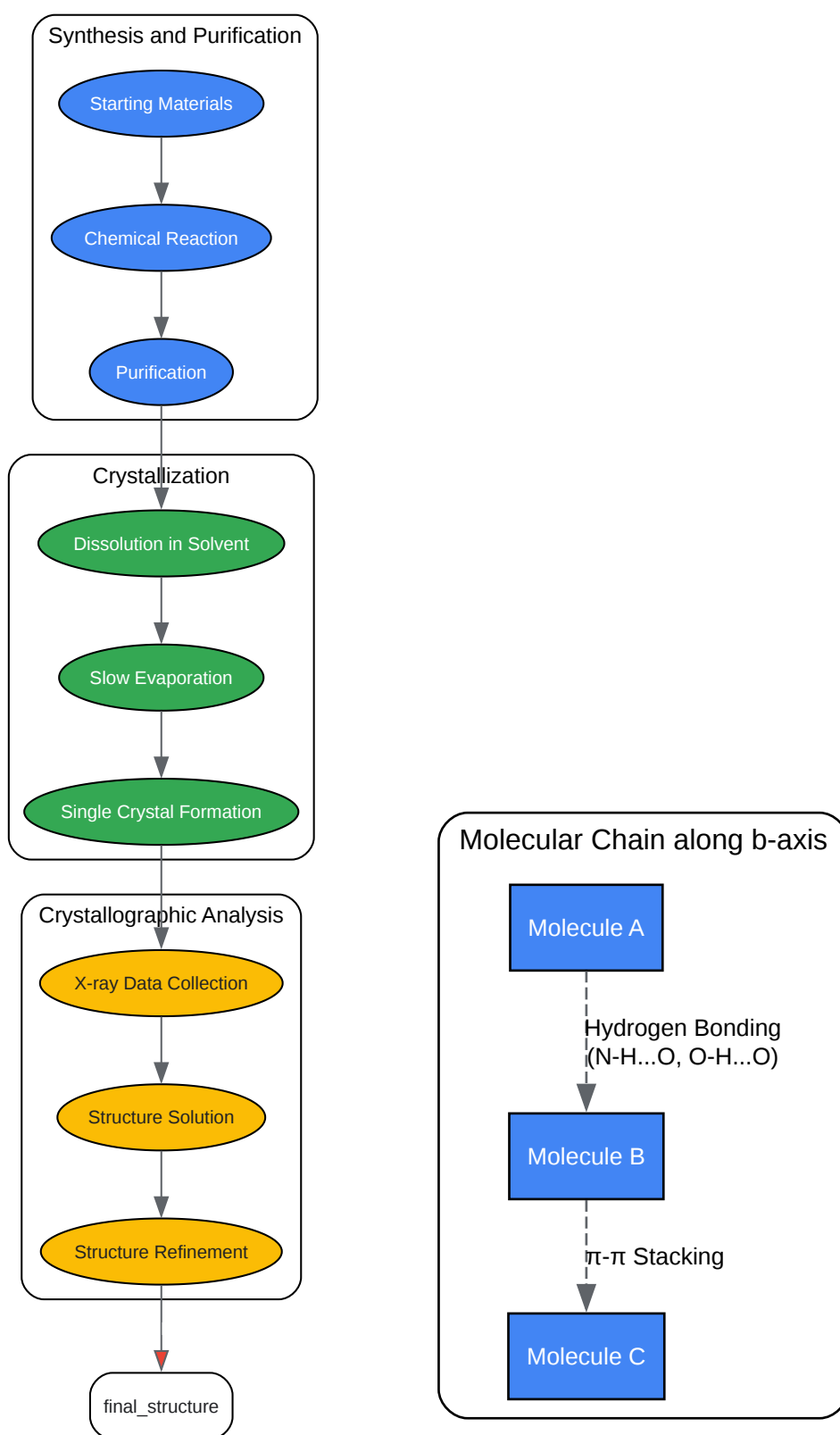
X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo K α). The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and crystallographic analysis of a substituted quinoline derivative.



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